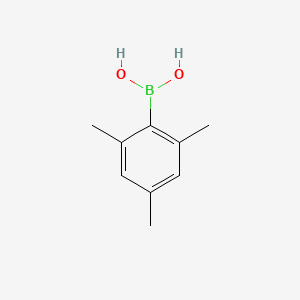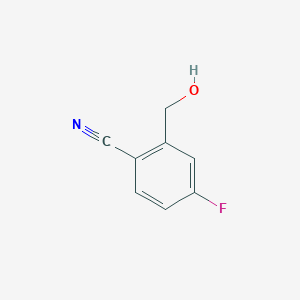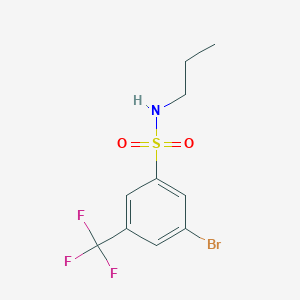![molecular formula C12H10ClN3 B1346542 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-56-7](/img/structure/B1346542.png)
4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves several synthetic routes. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH₄OAc) to produce pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Industrial production methods often utilize solvent-free and microwave irradiation conditions to achieve higher yields and eco-friendly synthesis .
Chemical Reactions Analysis
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which plays a crucial role in reducing pulmonary hypertension .
Comparison with Similar Compounds
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: This compound has a similar structure but with a methoxy group instead of a dimethyl group.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine skeleton and exhibit various biological activities, including anticancer, antioxidant, and antiviral properties.
Benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: This compound is a kinase inhibitor and has shown potential in inhibiting various kinases such as PLK1, PLK2, and PLK3.
This compound stands out due to its unique combination of substituents and its wide range of applications in scientific research.
Properties
IUPAC Name |
4-chloro-5,8-dimethylpyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFAQDWZOOIYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
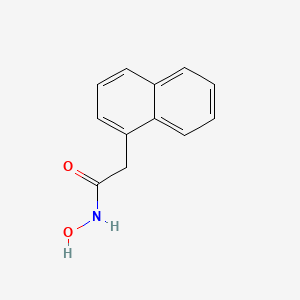
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

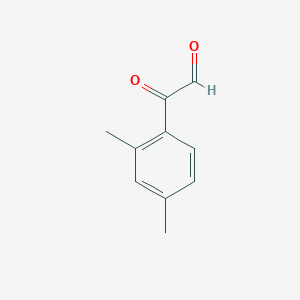

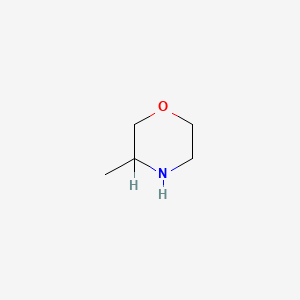
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
